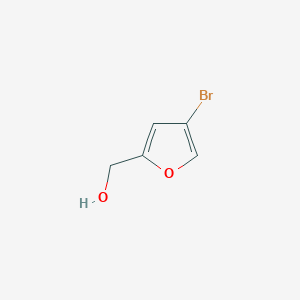

(4-Bromofuran-2-yl)methanol

Description

(4-Bromofuran-2-yl)methanol (CAS: Not explicitly provided; molecular formula: C₅H₅BrO₂, molecular weight: ~177.00 g/mol) is a brominated furan derivative featuring a hydroxylmethyl (-CH₂OH) group at the 2-position and a bromine atom at the 4-position of the furan ring. This compound is of interest in organic synthesis, particularly as a building block for pharmaceuticals, agrochemicals, and functional materials due to its reactive sites (bromine for substitution reactions and alcohol for derivatization). Its physicochemical properties, such as moderate water solubility (influenced by the hydrophobic bromofuran moiety) and elevated boiling point compared to methanol, are shaped by its hybrid polar-apolar structure .

Properties

IUPAC Name |

(4-bromofuran-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrO2/c6-4-1-5(2-7)8-3-4/h1,3,7H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZGKNGISHZQLNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=C1Br)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60484827 | |

| Record name | (4-Bromofuran-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60484827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59413-71-7 | |

| Record name | (4-Bromofuran-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60484827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Bromofuran-2-yl)methanol can be synthesized through several methods. One common approach involves the bromination of furan followed by the introduction of a hydroxymethyl group. The bromination of furan can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 4-bromofuran can then be reacted with formaldehyde in the presence of a base like sodium hydroxide to introduce the hydroxymethyl group, yielding (4-Bromofuran-2-yl)methanol .

Industrial Production Methods

Industrial production methods for (4-Bromofuran-2-yl)methanol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process typically involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems helps in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Bromofuran-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: 4-Bromofuran-2-carboxylic acid.

Reduction: Furan-2-ylmethanol.

Substitution: 4-Methoxyfuran-2-ylmethanol.

Scientific Research Applications

(4-Bromofuran-2-yl)methanol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It serves as a precursor in the synthesis of biologically active compounds that can be used in drug discovery and development.

Medicine: Research into its derivatives has shown potential for antimicrobial and anticancer activities.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds

Mechanism of Action

The mechanism of action of (4-Bromofuran-2-yl)methanol depends on its specific application. In biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, some derivatives may inhibit the activity of enzymes involved in cell division, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. 1-(4-Bromofuran-2-yl)-2,2,2-trifluoroethan-1-one

- Structure : Replaces the -CH₂OH group with a trifluoroacetyl (-COCF₃) moiety.

- Molecular Weight : ~227.0 g/mol (C₇H₄BrF₃O₂).

- Reactivity: The electron-withdrawing trifluoroacetyl group increases electrophilicity at the carbonyl carbon, making it reactive toward nucleophiles (e.g., Grignard reagents). In contrast, (4-Bromofuran-2-yl)methanol’s -CH₂OH group enables oxidation to aldehydes or esterification.

- Applications: Primarily used in fluorinated compound synthesis, whereas the methanol derivative serves in alcohol-mediated coupling reactions .

2.2. (5-Bromofuran-2-yl)methanol

- Structure : Bromine at the 5-position instead of 4.

- The 4-bromo isomer may exhibit higher thermal stability due to symmetric substitution patterns.

- Reactivity : Bromine position affects reaction pathways in cross-coupling (e.g., Suzuki-Miyaura), with 4-bromo derivatives offering better regioselectivity in some cases.

2.3. (4-Chlorofuran-2-yl)methanol

- Structure : Chlorine replaces bromine.

- Molecular Weight : ~132.55 g/mol (C₅H₅ClO₂).

- Reactivity: Chlorine’s lower atomic radius and electronegativity result in slower nucleophilic substitution compared to bromine. For example, SN2 reactions with (4-Bromofuran-2-yl)methanol proceed faster under milder conditions.

2.4. Furan-2-yl-methanol

- Structure : Lacks halogen substituents.

- Molecular Weight : 98.10 g/mol (C₅H₆O₂).

- Physicochemical Properties : Higher water solubility (due to absence of bromine) and lower boiling point (~161°C).

- Applications: Used as a solvent or intermediate in non-halogenated systems, whereas the brominated variant is preferred in halogen-specific catalysis.

Data Table: Comparative Properties of (4-Bromofuran-2-yl)methanol and Analogs

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C)* | Water Solubility | Key Reactivity Sites |

|---|---|---|---|---|---|

| (4-Bromofuran-2-yl)methanol | C₅H₅BrO₂ | ~177.00 | ~200 | Moderate | Br (C4), -CH₂OH |

| 1-(4-Bromofuran-2-yl)-2,2,2-trifluoroethan-1-one | C₇H₄BrF₃O₂ | ~227.00 | ~210 | Low | Br (C4), -COCF₃ |

| (5-Bromofuran-2-yl)methanol | C₅H₅BrO₂ | ~177.00 | ~190 | High | Br (C5), -CH₂OH |

| (4-Chlorofuran-2-yl)methanol | C₅H₅ClO₂ | ~132.55 | ~185 | Moderate | Cl (C4), -CH₂OH |

| Furan-2-yl-methanol | C₅H₆O₂ | 98.10 | 161 | High | -CH₂OH |

*Estimated based on molecular weight and functional groups .

Biological Activity

(4-Bromofuran-2-yl)methanol is an organic compound that has garnered attention in recent years due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, detailing its mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

(4-Bromofuran-2-yl)methanol features a furan ring substituted with a bromine atom at the 4-position and a hydroxymethyl group at the 2-position. Its molecular formula is CHBrO, which influences its chemical reactivity and biological interactions.

Antimicrobial Activity

Research has demonstrated that (4-bromofuran-2-yl)methanol exhibits significant antimicrobial properties. A study highlighted its effectiveness against various gram-negative bacteria, including Pseudomonas aeruginosa . The compound acts by inhibiting the enzyme LpxC, which is crucial for lipid A biosynthesis in the bacterial outer membrane. This mechanism is particularly valuable against drug-resistant strains of bacteria, making it a candidate for new antimicrobial therapies .

Table 1: Antimicrobial Efficacy of (4-Bromofuran-2-yl)methanol

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas aeruginosa | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Staphylococcus aureus | 128 µg/mL |

Anticancer Activity

In addition to its antimicrobial properties, (4-bromofuran-2-yl)methanol has shown promise in anticancer research. Studies indicate that it can inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The compound's cytotoxic effects are attributed to its ability to induce apoptosis and disrupt cell cycle progression.

Case Study: In Vitro Analysis

A recent study evaluated the cytotoxicity of (4-bromofuran-2-yl)methanol on HeLa cells. The results indicated an IC value of 75 µg/mL, suggesting potent anticancer activity. The mechanism was linked to the activation of caspase pathways leading to programmed cell death .

The biological activity of (4-bromofuran-2-yl)methanol can be explained through its interaction with specific biomolecules:

- Enzyme Inhibition : By targeting LpxC, it disrupts lipid A synthesis in bacteria.

- Induction of Apoptosis : In cancer cells, it activates apoptotic pathways through caspase activation.

- Cell Cycle Arrest : It affects cell cycle regulators, leading to halted proliferation in cancerous cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.